1-Pentanol, 5-nitro-, 1-acetate
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Overview
Description
5-Nitropentyl Acetate is an organic compound with the molecular formula C7H13NO4. It is characterized by the presence of a nitro group (-NO2) attached to a pentyl chain, which is further esterified with acetic acid. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitropentyl Acetate typically involves the esterification of 5-nitropentanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{5-Nitropentanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitropentyl Acetate} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of 5-Nitropentyl Acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitropentyl Acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a base, it can hydrolyze to form 5-nitropentanol and acetic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 5-Nitropentanol and acetic acid.
Reduction: 5-Aminopentyl acetate.
Substitution: Depending on the nucleophile, various substituted pentyl acetates can be formed.
Scientific Research Applications
5-Nitropentyl Acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Nitropentyl Acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The acetate group can also be hydrolyzed to release acetic acid, which can participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitropentyl Acetate: Similar structure but with the nitro group attached to the fourth carbon of the pentyl chain.
5-Nitrohexyl Acetate: Similar structure but with an additional carbon in the alkyl chain.
5-Nitropentanol: The alcohol precursor of 5-Nitropentyl Acetate.
Uniqueness
5-Nitropentyl Acetate is unique due to its specific ester and nitro functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted applications in research and development, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
5-nitropentyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMBOGFICHROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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